molecular formula C16H16N2 B3047897 1H-Pyrrole, 2,2'-[(4-methylphenyl)methylene]bis- CAS No. 147804-55-5

1H-Pyrrole, 2,2'-[(4-methylphenyl)methylene]bis-

Cat. No.: B3047897
CAS No.: 147804-55-5
M. Wt: 236.31 g/mol
InChI Key: HPYGTSVFRRTLJT-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2,2’-[(4-methylphenyl)methylene]bis- is a heterocyclic organic compound that features a pyrrole ring structure. Pyrroles are significant in organic chemistry due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a 4-methylphenyl group attached to the methylene bridge between two pyrrole rings.

Preparation Methods

The synthesis of 1H-Pyrrole, 2,2’-[(4-methylphenyl)methylene]bis- typically involves the acid-catalyzed condensation of pyrrole with an aldehyde. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the condensation reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Pyrrole, 2,2’-[(4-methylphenyl)methylene]bis- undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrrole derivatives.

Scientific Research Applications

1H-Pyrrole, 2,2’-[(4-methylphenyl)methylene]bis- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1H-Pyrrole, 2,2’-[(4-methylphenyl)methylene]bis- exerts its effects involves interactions with various molecular targets and pathways. The pyrrole ring structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its binding to biological targets. The specific pathways involved depend on the particular application and the nature of the derivatives being studied .

Comparison with Similar Compounds

1H-Pyrrole, 2,2’-[(4-methylphenyl)methylene]bis- can be compared with other similar compounds such as:

    1H-Pyrrole, 1-(4-methylphenyl)-: This compound has a single pyrrole ring with a 4-methylphenyl group attached.

    2,2’-[(4-Bromophenyl)methylene]bis(1-pyrrole): Similar structure but with a bromine atom instead of a methyl group.

    1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-: Features a dione group in the pyrrole ring.

Properties

IUPAC Name

2-[(4-methylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-12-6-8-13(9-7-12)16(14-4-2-10-17-14)15-5-3-11-18-15/h2-11,16-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYGTSVFRRTLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455104
Record name 1H-PYRROLE, 2,2'-[(4-METHYLPHENYL)METHYLENE]BIS-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147804-55-5
Record name 1H-PYRROLE, 2,2'-[(4-METHYLPHENYL)METHYLENE]BIS-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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